Product packaging for beta-Methylenepyridine-2-ethanol(Cat. No.:CAS No. 58379-60-5)

beta-Methylenepyridine-2-ethanol

Cat. No.: B1616111
CAS No.: 58379-60-5
M. Wt: 135.16 g/mol
InChI Key: YMJQERFTJRYEGU-UHFFFAOYSA-N
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Description

The study of pyridine (B92270) derivatives is a cornerstone of heterocyclic chemistry, owing to their prevalence in natural products, pharmaceuticals, and functional materials. Within this vast class of compounds, beta-Methylenepyridine-2-ethanol emerges as a molecule of significant interest due to the interplay of its functional groups and their specific placement on the pyridine core.

The structure of this compound, with a methyl group at the 3-position and a 2-ethanol group at the 2-position of the pyridine ring, is crucial to its chemical behavior. The proximity of the nitrogen atom to the hydroxyethyl side chain allows for potential intramolecular interactions and chelation, which can influence its reactivity and utility in coordination chemistry. The methyl group at the beta-position sterically and electronically modifies the pyridine ring, impacting its nucleophilicity and the reactivity of the adjacent side chain.

This specific substitution pattern distinguishes it from other pyridylethanol isomers and derivatives, offering a unique platform for constructing intricate molecular architectures. The relative positions of the substituents are critical in directing further chemical transformations and in defining the three-dimensional shape of molecules derived from it.

The strategic value of this compound lies in its capacity to serve as a versatile scaffold and a key intermediate in multi-step syntheses. The hydroxyl group can be readily transformed into a variety of other functional groups or used as a handle for attaching the molecule to other substrates. For instance, the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group for nucleophilic substitution reactions.

Furthermore, the pyridine nitrogen provides a site for N-alkylation, N-oxidation, or coordination to metal centers. This dual functionality allows for a wide range of chemical manipulations, making it a valuable precursor for the synthesis of diverse molecular targets. For example, derivatives of 2-(2-pyridyl)ethanol are known to react with aryl and alkenyl chlorides in palladium-catalyzed reactions, leading to the formation of new carbon-carbon bonds through the substitution of the chloro moieties with a 2-pyridylmethyl group sigmaaldrich.com. This type of reactivity highlights the potential of this compound in cross-coupling reactions to build complex molecular frameworks.

The ethanol (B145695) sidechain can also undergo dehydration to form the corresponding vinylpyridine derivative, a reactive monomer used in polymer synthesis. A patented process describes the dehydration of 2-pyridine ethanol to 2-vinyl pyridine, showcasing a transformation that could be applicable to its methylated analogue google.com.

While extensive research focusing solely on this compound is not widely published, its role as an intermediate can be inferred from studies on related compounds. Academic investigations into functionalized pyridines often highlight their importance in the synthesis of agrochemicals, pharmaceuticals, and ligands for catalysis. For instance, the synthesis of various substituted imidazo[1,2-a]pyridine derivatives often starts from functionalized aminopyridines, underscoring the value of substituted pyridine rings as foundational structures for more complex heterocyclic systems organic-chemistry.org.

Research on pyridinols and their reactions further illustrates the diverse reactivity of substituted pyridines. Studies on the reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with perhalopyridines demonstrate how substituents influence the nucleophilic character of the pyridine ring and its functional groups researchgate.net. While not directly involving this compound, these studies provide a framework for understanding its potential reactivity. The development of synthetic methods for related compounds, such as 2-[methyl(pyridin-2-yl)amino]ethanol, also contributes to the broader knowledge base applicable to this molecule researchgate.net.

The data in the following interactive table summarizes the key properties and identifiers for this compound and a closely related, unsubstituted parent compound, 2-Pyridineethanol.

PropertyThis compound2-Pyridineethanol
Systematic Name 2-(3-Methylpyridin-2-yl)ethanol2-(Pyridin-2-yl)ethan-1-ol
Common Names 3-Picoline-2-ethanol; 2-(3-Methyl-2-pyridyl)ethanol2-(2-Hydroxyethyl)pyridine (B196109); 2-(2-Pyridyl)ethanol
CAS Number 4723-26-6 scbt.com103-74-2
Molecular Formula C8H11NO scbt.comC7H9NO
Molecular Weight 137.18 g/mol scbt.com123.15 g/mol

This table allows for a direct comparison of the fundamental properties of the title compound with its parent structure, highlighting the effect of the methyl substituent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1616111 beta-Methylenepyridine-2-ethanol CAS No. 58379-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,10H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJQERFTJRYEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207093
Record name beta-Methylenepyridine-2-ethanol
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58379-60-5
Record name β-Methylene-2-pyridineethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylenepyridine-2-ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylenepyridine-2-ethanol
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Record name β-methylenepyridine-2-ethanol
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Advanced Synthetic Methodologies for Beta Methylenepyridine 2 Ethanol and Its Congeners

De Novo Synthetic Approaches to the Pyridine-Methylene-Ethanol Framework

De novo synthesis, the construction of the target molecule from simpler, acyclic precursors, offers a high degree of flexibility in introducing various substituents onto the pyridine (B92270) ring.

Base-Catalyzed Functionalization and Carbon-Carbon Bond Formation

Base-catalyzed reactions are fundamental to the synthesis of pyridine derivatives. A key strategy involves the reaction of a pyridine derivative with an aldehyde in the presence of a base to form a pyridine ethanol (B145695) derivative. google.com For instance, 2-methylpyridine (B31789) can react with paraformaldehyde in the presence of a base like triethylamine (B128534) to yield 2-pyridineethanol. google.com The selection of the base and reaction conditions is crucial for achieving high selectivity and yield. google.com

The formation of carbon-carbon bonds is a critical step in building the molecular framework. organic-chemistry.org One common approach is the aldol-type condensation of a methylpyridine with an aldehyde. This reaction, often catalyzed by a base, creates the ethanol side chain attached to the pyridine ring. More complex strategies can involve the use of organometallic reagents to add carbon fragments to the pyridine scaffold, although these methods can sometimes lead to mixtures of products. organic-chemistry.org The strategic application of these bond-forming reactions allows for the construction of a diverse range of substituted pyridines. nih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, are highly efficient for synthesizing complex molecules like substituted pyridines. nih.govacsgcipr.orgtaylorfrancis.com The Hantzsch pyridine synthesis is a classic example of a four-component reaction that produces a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. acsgcipr.orgtaylorfrancis.com Modern variations of the Hantzsch synthesis and other MCRs offer several advantages, including high atom economy, reduced waste, and the ability to generate diverse libraries of compounds from simple starting materials. acsgcipr.orgacs.org These reactions are often amenable to green chemistry techniques like microwave heating, which can improve reaction times and yields. acsgcipr.orgnih.gov

A variety of MCRs have been developed for pyridine synthesis, often involving the condensation of aldehydes, ketones, enamines, and an ammonia (B1221849) source. acsgcipr.org These methods provide access to a wide array of substitution patterns on the pyridine ring.

Cyclization and Annulation Strategies for Pyridine Ring Systems

Cyclization and annulation strategies are powerful methods for constructing the pyridine ring itself. rsc.org These approaches typically involve building a precursor with the necessary atoms and then inducing ring closure. For example, a 1,5-dicarbonyl compound can be cyclized with an amine source, like hydroxylamine (B1172632) hydrochloride, to form a pyridine. nih.gov

Annulation strategies involve the fusion of a new ring onto an existing one. In the context of pyridine synthesis, this can involve the reaction of a substrate with a reagent that provides the necessary atoms to form the pyridine ring in a single step. acs.org These methods are particularly useful for creating fused pyridine systems. Recent developments in this area include formal (3+2) and (3+3) cyclization reactions using pyridinium (B92312) 1,4-zwitterions to construct five- and six-membered heterocyclic rings. nih.gov

Selective Transformations of Precursors and Related Pyridine Derivatives

The functionalization of pre-existing pyridine rings is a common and powerful strategy for accessing specific derivatives. This approach relies on the selective reaction at a particular position on the pyridine ring. acs.orgacs.org For instance, the α-methylation of pyridines can be achieved with high selectivity using a continuous flow setup with a Raney® nickel catalyst. researchgate.net

The choice of reagents and reaction conditions is critical for controlling the regioselectivity of these transformations. For example, visible-light-driven photocatalysis with a quinolinone catalyst can be used for the site-divergent functionalization of pyridinium derivatives, where phosphinoyl radicals preferentially add to the C4-position and carbamoyl (B1232498) radicals favor the C2-position. acs.org Iron-catalyzed cross-coupling reactions have also been developed for the formation of C(sp2)–C(sp3) bonds on pyridine scaffolds. acs.orgacs.org

Integration of Sustainable Synthesis Protocols (e.g., Microwave-Assisted, Ionic Liquid-Mediated)

Modern organic synthesis places a strong emphasis on sustainability. researchgate.netfrontiersin.org Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govscirp.orgresearchgate.netbeilstein-journals.org For example, the one-pot, four-component synthesis of novel pyridines has been achieved with excellent yields (82%–94%) in just 2–7 minutes under microwave irradiation. acs.orgnih.gov

Ionic liquids, which are salts that are liquid at or near room temperature, are considered environmentally friendly alternatives to volatile organic solvents due to their low vapor pressure and thermal stability. researchgate.net They can act as both solvents and catalysts in the synthesis of pyridine derivatives. nih.gov The use of microwave irradiation in conjunction with ionic liquids can further enhance the efficiency and sustainability of these synthetic methods. scirp.orgresearchgate.net

Process Optimization for Chemoselectivity and Diastereoselectivity Control

Achieving high levels of chemoselectivity and diastereoselectivity is a major goal in the synthesis of complex molecules. nih.govacs.org Chemoselectivity, the preferential reaction of one functional group over another, can be controlled through the careful selection of catalysts and reaction conditions. nih.gov For example, in Suzuki cross-coupling reactions, the use of specific palladium catalysts allows for the differentiation between bromide and fluorosulfate (B1228806) functionalities on a pyridine ring, enabling stepwise and selective functionalization. nih.gov

Diastereoselectivity, the preferential formation of one diastereomer over another, is crucial when creating stereocenters. A mild and highly diastereoselective one-pot preparation of N-alkenyl-2-pyridones has been reported, proceeding through the reaction of 2-halopyridinium salts with aldehydes. acs.org The optimization of reaction parameters such as temperature, reaction time, and the choice of base or additives is often necessary to maximize the desired selectivity. researchgate.net

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis acs.orgnih.gov

MethodReaction TimeYield
Conventional Heating6–9 hours71%–88%
Microwave Irradiation2–7 minutes82%–94%

Interactive Data Table: Synthesis of Pyridine Ethanol Derivatives google.com

Pyridine ReactantAldehyde ReactantBaseProduct
2-methylpyridineparaformaldehydetriethylamine2-pyridineethanol
2-ethylpyridineparaformaldehydetriethylamine3-(pyridin-2-yl)propan-1-ol
2-methylpyridineacetaldehydetriethylamine1-(pyridin-2-yl)propan-2-ol
2-methylpyridinen-butyraldehydediethylmethylamine1-(pyridin-2-yl)hexan-2-ol

Mechanistic Investigations of Chemical Transformations Involving Beta Methylenepyridine 2 Ethanol

Detailed Reaction Pathways and Intermediates

The reactivity of beta-Methylenepyridine-2-ethanol is largely dictated by the interplay of its three key functional components: the pyridine (B92270) ring, the exocyclic methylene (B1212753) group, and the primary alcohol. These groups can react in concert or independently, leading to a variety of transformation pathways.

Nucleophilic Dearomatization of Pyridine Rings

The dearomatization of the pyridine ring is a significant transformation that converts the flat, aromatic system into a three-dimensional structure. acs.org This process is thermodynamically challenging due to the loss of aromatic stabilization energy. acs.org Therefore, activation of the pyridine ring is typically required to render it sufficiently electrophilic for a nucleophilic attack. mdpi.com

Plausible activation strategies for this compound include:

N-Protonation or N-Alkylation: Treatment with a strong acid or an alkylating agent forms a pyridinium (B92312) salt. This enhances the electrophilicity of the ring, making it susceptible to attack by nucleophiles at the C2 and C4 positions. wikipedia.org

Lewis Acid Coordination: A Lewis acid can coordinate to the nitrogen atom, which withdraws electron density from the ring and activates it towards nucleophilic addition. researchgate.net

Transition Metal Catalysis: A chiral copper hydride complex, for example, can catalyze the C-C bond-forming dearomatization of pyridines under mild conditions without pre-activation of the heterocycle. acs.org

Once activated, various nucleophiles can add to the pyridine ring, leading to 1,2- or 1,4-dihydropyridine (B1200194) intermediates. acs.org The regioselectivity of the attack is influenced by the nature of the substituent on the pyridine ring and the reaction conditions. For this compound, the substituent at the 2-position would sterically and electronically influence the incoming nucleophile, likely directing it to the C4 or C6 position. A proposed mechanism for a copper-catalyzed 1,4-dearomatization involves the formation of a copper-pyridine complex, generation of an organocopper nucleophile, and subsequent nucleophilic attack on the activated pyridine ring. acs.org

Table 1: Plausible Nucleophilic Dearomatization Strategies for Pyridine Rings
Activation MethodTypical ReagentsIntermediate SpeciesPotential Nucleophiles
N-Alkylation/AcylationAlkyl halides, Chloroformates, Triflic anhydrideN-Alkyl/N-Acyl Pyridinium SaltOrganometallics (Grignard, Organolithium), Enolates, Hydrides
Lewis Acid CatalysisBF3·Et2O, TiCl4, AlCl3Pyridine-Lewis Acid AdductAllylsilanes, Silyl enol ethers
Transition Metal CatalysisCu(I) or Rh(I) complexes with chiral ligandsMetal-Pyridine ComplexOlefins, Boronic esters

Condensation and Intramolecular Cyclization Mechanisms

The presence of the hydroxyl group in the side chain of this compound opens up possibilities for condensation and intramolecular cyclization reactions. These reactions can lead to the formation of novel heterocyclic ring systems.

One plausible pathway involves the intramolecular attack of the hydroxyl group onto the pyridine ring. For this to occur, the pyridine ring would first need to be activated, as described in the dearomatization section. For instance, following a nucleophilic addition to the C6 position of the activated pyridine ring, the resulting dihydropyridine (B1217469) could create a favorable conformation for the side-chain alcohol to attack an electrophilic site on the ring, potentially an iminium ion, leading to a bicyclic product.

Alternatively, under acidic conditions, the alcohol could be protonated and eliminated to form a carbocation, which could then be involved in cyclization. However, a more controlled and common approach involves the intramolecular reaction of a tethered nucleophile. For example, if the alcohol is converted to a better nucleophile (e.g., an alkoxide) or a leaving group, it could participate in intramolecular substitution or addition reactions. While the direct intramolecular cyclization of 2-(2-hydroxyethyl)pyridine (B196109) itself is not facile, derivatives can undergo such reactions. For example, palladium-catalyzed reactions of 2-(2-pyridyl)ethanol derivatives with aryl chlorides result in substitution with a 2-pyridylmethyl group, indicating the reactivity of the side chain. chemicalbook.com The synthesis of pyridine derivatives can also be achieved through the intramolecular cyclization of γ-oxonitriles, showcasing a general strategy for forming pyridine-containing rings. dntb.gov.ua

Exploration of Radical and Electron Transfer Pathways

Radical reactions provide an alternative to ionic pathways for functionalizing the pyridine ring. wikipedia.org Pyridine can participate in radical reactions, often leading to dimerization to form bipyridines or substitution, such as in the Minisci reaction. wikipedia.orgresearchgate.net The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring, typically favoring the C2 and C4 positions. nih.gov For this compound, this could provide a route to introduce alkyl or acyl groups at positions 4 or 6.

Single-electron transfer (SET) processes can also initiate the dearomatization of pyridines. organic-chemistry.org Photoinduced intermolecular charge transfer between a 1,4-dihydropyridine and an N-amidopyridinium salt can trigger a SET event, leading to C4-functionalization of the pyridine. organic-chemistry.org Another approach involves energy transfer catalysis, where a photo-excited catalyst promotes an intramolecular cycloaddition of a tethered alkene onto the pyridine ring, resulting in a dearomatized, bridged product. researchgate.netnih.gov Given the structure of this compound with its exocyclic double bond, such a photo-catalyzed intramolecular [4+2] cycloaddition could be a feasible pathway to complex polycyclic structures.

Hydride Transfer and Reductive Elimination Mechanisms

Hydride transfer and reductive elimination are fundamental steps in many organometallic catalytic cycles. In the context of this compound, these mechanisms could be involved in transformations of the side chain or the dearomatized ring.

Beta-hydride elimination is a common decomposition pathway for metal-alkyl complexes, requiring a hydrogen atom on the carbon beta to the metal center. While the parent molecule does not have a metal-alkyl bond, its interaction with a transition metal catalyst could lead to intermediates where this mechanism becomes relevant. For instance, if a metal inserts into the C-O bond of the alcohol, or if the alcohol coordinates to a metal center, subsequent reactions could set the stage for hydride transfers.

More relevant is the reverse reaction, beta-hydride insertion, which is key in catalytic hydrogenation. If the exocyclic double bond of this compound coordinates to a metal hydride, insertion of the hydride into the double bond would form a metal-alkyl intermediate. This intermediate could then undergo further reactions.

Reductive elimination is the final step in many cross-coupling reactions, involving the formation of a new bond between two ligands on a metal center, with a concurrent reduction of the metal's oxidation state. In a hypothetical cross-coupling reaction involving a dearomatized this compound derivative bound to a metal, reductive elimination could be the product-forming step.

Stereochemical Outcome and Stereocontrol Strategies

Many of the transformations involving this compound, particularly dearomatization and cyclization reactions, can generate new stereocenters. The control of the stereochemical outcome of these reactions is a crucial aspect of their synthetic utility.

In nucleophilic dearomatization, if the nucleophile adds to a prochiral face of the activated pyridine ring, a new stereocenter is created. nih.gov Asymmetric catalysis is a powerful tool to control this stereoselectivity. The use of chiral ligands on a metal catalyst, such as a copper(I) or rhodium(I) complex, can create a chiral environment around the metal center. nih.govmdpi.com This chiral environment can differentiate between the two faces of the pyridine ring, leading to the preferential formation of one enantiomer of the dihydropyridine product. For example, copper-catalyzed 1,4-dearomatization of pyridines using chiral bisphosphine ligands has been shown to proceed with high enantioselectivity. nih.govnih.gov

The stereochemical outcome can also be influenced by the substrate itself. If the side chain of this compound were to contain a chiral center, it could exert diastereoselective control over reactions on the pyridine ring. Furthermore, in subsequent reactions of the dearomatized products, such as reduction of the dihydropyridine to a piperidine, new stereocenters can be formed. The stereoselectivity of this reduction step can also be controlled, potentially allowing for the synthesis of piperidines with multiple contiguous stereocenters. nih.gov

Kinetic and Thermodynamic Determinants of Reaction Progression

The outcome of chemical reactions involving this compound is governed by the principles of kinetic and thermodynamic control. wikipedia.org These factors determine the relative rates of competing reaction pathways and the relative stability of the resulting products.

In many cases, competing reaction pathways can lead to different products. For example, nucleophilic attack on an activated pyridine can occur at the C2 or C4 position. The product that is formed faster is the kinetic product, while the more stable product is the thermodynamic product. libretexts.org The reaction conditions, particularly temperature, can be adjusted to favor one over the other. wikipedia.org Low temperatures and short reaction times tend to favor the kinetic product, as the reaction proceeds via the lowest activation energy barrier. wikipedia.org Higher temperatures and longer reaction times allow for equilibrium to be established, leading to the formation of the more stable thermodynamic product. wikipedia.org The metalation of pyridine, for instance, can be directed to either the 2- or 4-position by controlling the kinetic versus thermodynamic parameters of the reaction. acs.org

Computational Probing of Transition States and Reaction Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of chemical transformations at a molecular level. For reactions involving derivatives of pyridine and analogous structures, computational studies provide invaluable insights into reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating the associated energy barriers. While direct computational studies on the reaction mechanisms of this compound are not extensively available in the reviewed literature, mechanistic investigations of structurally related compounds, such as vinylpyridines and other pyridine-ethanol derivatives, offer significant transferable knowledge. These studies allow for the prediction of plausible reaction pathways, including electrophilic additions to the exocyclic double bond and reactions involving the hydroxyl group.

Electrophilic Addition to the Vinyl Group: A Look at Analogous Systems

The exocyclic double bond in this compound is structurally analogous to that in 2-vinylpyridine (B74390). Computational studies on the reactions of 2-vinylpyridine, such as polymerization and other addition reactions, provide a basis for understanding the reactivity of the vinylidene group in this compound.

Electrophilic addition is a fundamental reaction class for alkenes. In the case of a vinylpyridine derivative, the reaction mechanism is influenced by the electron-withdrawing nature of the pyridine ring. Computational studies on the acid-catalyzed hydration of simple alkenes show a two-step mechanism involving the formation of a carbocation intermediate. savemyexams.com For a molecule like this compound, protonation of the double bond would lead to a tertiary carbocation stabilized by the adjacent pyridine ring and the hydroxyl-bearing carbon.

DFT calculations on related systems, such as the hydroalkoxylation of styrene (B11656) derivatives in the presence of a pyridine-containing medium (HF/pyridine), have been performed. These studies help in rationalizing the reaction pathways. For instance, in the reaction of styrene with a methyleneoxonium cation, a stepwise mechanism involving the formation of a benzylic carbocation intermediate was found to be energetically favorable over a concerted process. acs.org A similar stepwise pathway can be postulated for the addition of an electrophile to this compound.

The following table summarizes hypothetical energy barriers for key steps in an electrophilic addition reaction to a vinylpyridine derivative, based on data from analogous systems. These values are illustrative and would require specific DFT calculations for this compound for confirmation.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
Reactants Vinylpyridine derivative + Electrophile (e.g., H₃O⁺)0.0
Transition State 1 (TS1) Formation of the C-E bond (E=electrophile)+10 to +20
Intermediate Tertiary carbocation+5 to +10
Transition State 2 (TS2) Nucleophilic attack on the carbocation+2 to +5 (relative to Int)
Product Adduct-15 to -25
Note: These values are estimations based on general principles of electrophilic addition reactions and computational studies on similar molecules. savemyexams.comacs.org

Intramolecular Reactions and Cyclization Pathways

The presence of a hydroxyl group in the beta-position relative to the pyridine ring opens up the possibility of intramolecular reactions, such as cyclization. Computational studies on the cyclization of other pyridine derivatives provide a framework for understanding such potential transformations for this compound. For instance, DFT calculations have been employed to study the (5+3) cyclization between nitrogen-based ylides and pyridinium 1,4-zwitterions, elucidating the transition states and thermodynamic favorability of the dearomatization of the pyridine ring. mdpi.com

For this compound, an acid-catalyzed intramolecular cyclization could be envisioned, leading to the formation of a fused ring system. The reaction would likely proceed through the protonation of the exocyclic double bond, followed by the nucleophilic attack of the hydroxyl oxygen onto the resulting carbocation. The energy landscape of such a process would be characterized by the energy barrier for the initial protonation and the subsequent cyclization step.

Below is a hypothetical reaction energy profile for an intramolecular cyclization of a generic pyridine-ethanol derivative.

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)
Reactant This compound0.0
Protonation Protonated intermediate (carbocation)Variable (depends on acid)
Transition State (Cyclization) Ring-closing transition state+15 to +25
Product Fused bicyclic etherThermodynamically favorable
Note: This table is a conceptual representation and the actual energy values would be highly dependent on the specific reaction conditions and the computational methodology employed. The favorability of such a reaction would be influenced by factors such as ring strain in the product and the stability of the carbocation intermediate.

Catalysis in the Synthesis and Reactivity of Beta Methylenepyridine 2 Ethanol

Homogeneous Catalysis Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the synthesis and functionalization of complex molecules like pyridine (B92270) derivatives.

Transition metals are workhorses in modern organic synthesis, enabling a wide array of transformations. For a molecule like beta-Methylenepyridine-2-ethanol, these metals could catalyze its formation or subsequent reactions.

Copper Catalysis: Copper catalysts are well-known for their utility in coupling reactions and dearomatization of N-heterocycles. A copper-catalyzed dearomative alkynylation of pyridines has been reported, which generates enantioenriched 2-alkynyl-1,2-dihydropyridines using a chiral biaryl P,N-ligand (StackPhos). nih.gov This type of methodology, if adapted, could potentially be a route to precursors of this compound. For instance, a three-component reaction involving a pyridine, a suitable three-carbon building block, and a chloroformate under copper catalysis could theoretically construct the core scaffold. nih.gov Furthermore, copper catalysis is pivotal in the synthesis of various substituted pyridines and imidazo[1,2-a]pyridines, demonstrating its broad applicability in pyridine chemistry. dntb.gov.uarsc.org

Ruthenium Catalysis: Ruthenium catalysts are particularly notable for their activity in hydrogenation, dehydrogenation, and coupling reactions. While direct synthesis is not reported, ruthenium has been used to catalyze the β-selective alkylation of vinylpyridines with aldehydes and ketones through a deoxygenative coupling mediated by hydrazine (B178648) (N₂H₄). nih.gov This highlights a potential reactive pathway for the vinyl group in this compound. Additionally, ruthenium carbonyl complexes with pyridine-alkoxide ligands have been synthesized and shown to be effective catalysts for the oxidation of alcohols. frontiersin.org This suggests that the ethanol (B145695) moiety of the target molecule could be selectively oxidized to an aldehyde or carboxylic acid using a ruthenium-based system. An acceptorless dehydrogenative coupling of allylic alcohols with hydrazines to form 2-pyrazolines, catalyzed by Ru₃(CO)₁₂ with an NHC-phosphine-phosphine ligand, further illustrates the potential reactivity of the allylic alcohol group under ruthenium catalysis. organic-chemistry.orgnih.gov

The table below summarizes findings from ruthenium-catalyzed reactions on related vinylpyridine and pyridine-alcohol substrates.

Catalyst SystemSubstrate(s)Product TypeKey Finding
Ruthenium / N₂H₄Vinylpyridines + Aldehydes/Ketonesβ-Alkylated PyridinesAchieved regioselective deoxygenative coupling. nih.gov
[6-bromopyCHRO]₂Ru₃(CO)₈ / TBHPPrimary/Secondary AlcoholsCarbonyl CompoundsCatalyzed oxidation of alcohols at room temperature. frontiersin.org
Ru₃(CO)₁₂ / NHC-PP LigandAllylic Alcohols + Hydrazines2-PyrazolinesGreen, atom-economical acceptorless dehydrogenative coupling. organic-chemistry.orgnih.gov

Iridium and Iron Catalysis: While iridium and iron are powerful catalysts for a range of organic transformations, including C-H activation and hydrogenation, specific examples detailing their application in the synthesis or direct reactivity of this compound or closely related structures are not prominent in recent literature. However, their established roles in allylic substitution and alcohol functionalization suggest they are viable candidates for future investigations.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, avoiding potentially toxic or expensive metals. For a chiral molecule like this compound, enantioselective synthesis is of high importance.

Enantioselective organocatalytic methods have been successfully applied to pyridine derivatives. For example, the reduction of substituted pyridines to chiral tetrahydropyridines and hexahydroquinolinones has been achieved with high enantioselectivity (up to 92% ee) using a chiral Brønsted acid catalyst derived from BINOL phosphate. dicp.ac.cnnih.gov The proposed mechanism involves activation of the pyridine via protonation, followed by a stereocontrolled double hydride transfer from a Hantzsch ester. dicp.ac.cn

Furthermore, chiral 2-pyridyl-2-imidazoline organocatalysts have been employed for the enantioselective direct Aldol (B89426) reaction, achieving excellent enantioinduction (up to 99:1 er) in brine. researchgate.net These examples demonstrate that the pyridine nitrogen can be effectively engaged by chiral organocatalysts to control stereochemistry in reactions at or near the ring. An organocatalytic 1,4-addition of 4-azaarenyl acetates to electrophilic alkenes has also been developed, producing products with three contiguous stereocenters. chemrxiv.org Such strategies could be envisioned for the asymmetric synthesis of this compound, for instance, through an enantioselective functionalization of a 2-vinylpyridine (B74390) precursor.

Catalyst TypeReactionSubstrateEnantioselectivity
Chiral Brønsted Acid (BINOL Phosphate)ReductionTrisubstituted PyridinesUp to 92% ee dicp.ac.cnnih.gov
Chiral 2-Pyridyl-2-imidazolineAldol ReactionBenzaldehydes + AcetoneUp to 99:1 er researchgate.net
Hayashi/Jørgensen Catalyst ((R)-23)Conjugate Addition5-Methyl-2-hexenal + NitromethaneGood optical purity unibo.it

Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation and recyclability. The synthesis of pyridine and its derivatives often employs heterogeneous catalysts at high temperatures.

For instance, the synthesis of pyridine and picolines (methylpyridines) can be achieved through the reaction of ethanol, formaldehyde, and ammonia (B1221849) over zeolite catalysts like H-Beta and H-ZSM-5. researchgate.net Aluminosilicate catalysts have also been patented for the synthesis of beta-picoline from acrolein and ammonia, demonstrating the utility of solid acid catalysts in forming the pyridine ring. google.com

While these methods produce simpler pyridines, they establish a precedent for using solid catalysts. A potential heterogeneous catalytic route to this compound could involve the gas-phase reaction of a suitable C3-aldehyde (like acrolein) with a C5-building block containing the necessary functionality over a solid acid or bifunctional catalyst.

Conversely, the reactivity of the pyridine ring can be addressed with heterogeneous catalysts. The catalytic hydrogenation of 2-pyridineethanol to 2-piperidineethanol (B17955) is well-established, using catalysts such as platinum oxide or palladium on carbon (Pd/C). google.com This suggests that under similar conditions, the pyridine ring and the vinyl group of this compound could be selectively or fully hydrogenated using heterogeneous noble metal catalysts.

Ligand Design and Coordination Chemistry for Catalytic Activity

The structure of this compound, featuring a pyridine nitrogen and a hydroxyl group, makes it a potential bidentate N,O-ligand for transition metals. The design of ligands with similar pyridinyl alcohol motifs is a key strategy in developing effective and selective catalysts.

Chiral pyridinyl alcohols are extensively used as ligands in asymmetric catalysis. nih.gov Their ability to form chiral complexes by coordinating to a metal center through both the nitrogen and the deprotonated oxygen allows for the effective transfer of stereochemical information. nih.govresearchgate.net For example, molybdenum(VI) and tungsten(VI) complexes with pyridinyl alcoholato ligands have been used for the asymmetric epoxidation of olefins. nih.govresearchgate.net

Similarly, pyridinyl-oxazoline ligands are another important class where a chiral oxazoline (B21484) is appended to a pyridine ring. These ligands have proven effective in copper-catalyzed asymmetric cyclopropanation and palladium-catalyzed allylic substitution, with enantioselectivity being highly dependent on the steric and electronic properties of the ligand. researchgate.net The design principles from these systems—namely, the creation of a well-defined chiral pocket around the metal center—are directly applicable to the development of catalysts for the enantioselective synthesis of molecules like this compound. The coordination of such a ligand to a metal like copper or ruthenium could activate a substrate for a stereoselective addition to form the target molecule. nih.govfrontiersin.org

Catalytic Cycle Elucidation and Deactivation Pathways

Understanding the catalytic cycle is crucial for optimizing a reaction and identifying potential catalyst deactivation pathways. Although no specific cycle for the synthesis of this compound has been reported, plausible mechanisms can be inferred from related processes.

In the organocatalytic reduction of pyridines using a chiral Brønsted acid and a Hantzsch ester, the proposed cycle begins with the protonation of the pyridine nitrogen by the catalyst. dicp.ac.cn This forms a chiral ion pair and activates the pyridine for the first hydride transfer. An isomerization followed by a second hydride transfer yields the product and regenerates the catalyst. dicp.ac.cn A potential deactivation pathway in such a cycle could involve strong product inhibition, where the more basic product binds more tightly to the acid catalyst than the pyridine reactant, halting turnover.

For transition metal-catalyzed reactions, the cycle typically involves steps like oxidative addition, migratory insertion, and reductive elimination. In a hypothetical synthesis involving a coupling reaction, the cycle might start with the coordination of the pyridine precursor to the metal center. Ligand coordination is critical, and catalyst deactivation can occur if the pyridine nitrogen binds too strongly to the metal, preventing other substrates from accessing the catalytic site—a common issue known as catalyst poisoning in pyridine chemistry. nih.gov Another deactivation route is the formation of stable off-cycle metal complexes or catalyst decomposition under the reaction conditions. For heterogeneous catalysts, deactivation often occurs through coking (deposition of carbonaceous materials on the surface) or leaching of the active metal into the solution. google.com

Structural Diversification and Synthesis of Beta Methylenepyridine 2 Ethanol Derivatives and Analogues

Modifications of the Pyridine (B92270) Ring System

The pyridine ring is a key structural element, and its modification can significantly influence the electronic and steric properties of the molecule. Altering the substitution pattern or replacing the pyridine ring with other heterocyclic systems are common strategies in medicinal chemistry to fine-tune biological activity and physicochemical properties.

One prominent strategy involves the replacement of a larger fused ring system, such as quinoline (B57606), with a simpler pyridine ring. This approach aims to reduce molecular weight and lipophilicity, which can lead to an improved toxicity profile. nih.gov For instance, in the development of analogues of the drug bedaquiline (B32110), the quinoline A-ring was successfully replaced with a pyridine ring. nih.gov This modification was found to be well-tolerated, and in some cases, led to a significant increase in potency. nih.gov

Further diversification can be achieved by introducing various substituents onto the pyridine ring. The synthesis of 2,6-dimethoxypyridine (B38085) cores has shown that additional substitutions, particularly at the C6 position of the pyridine ring, are feasible and can be tolerated. nih.gov Modifications to aryl groups attached to the pyridine ring can also dramatically enhance activity. Research has demonstrated that substitutions on a C5-phenyl ring attached to a pyridine core can increase potency by three- to seven-fold compared to the unsubstituted version. nih.gov

The general synthesis of pyridine ethanol (B145695) derivatives often starts from readily available materials like 2-methylpyridine (B31789), which can react with aldehydes in the presence of a base to form the desired ethanol side chain. google.com This foundational synthesis provides the core structure that can then be subjected to further ring modifications.

Table 1: Examples of Pyridine Ring Modifications and Synthetic Strategies

Original Scaffold Feature Modification Strategy Example Reactants/Conditions Resulting Structure Feature
Quinoline Ring Heterocyclic Replacement Pyridine-based starting materials Pyridine Ring Core nih.gov
Unsubstituted Pyridine Ring Substitution Introduction of methoxy (B1213986) groups 2,6-dimethoxypyridine core nih.gov
Pyridine with Phenyl Group Aryl Group Substitution Functionalization of the phenyl ring Substituted C5-aryl pyridine nih.gov

Derivatization at the Methylene (B1212753) and Ethanol Side Chains

The exocyclic methylene group and the primary ethanol function are prime targets for synthetic derivatization, offering pathways to a diverse range of analogues. The alkene can undergo various addition reactions, while the alcohol is amenable to esterification, etherification, and oxidation.

A key transformation of the terminal alkene involves oxidative cleavage. This reaction can convert the double bond into an aldehyde, which serves as a versatile intermediate. nih.gov The resulting aldehyde can then be reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to new functional groups. nih.gov The alcohol function itself can be readily converted into a better leaving group, such as a tosylate, facilitating nucleophilic displacement reactions. For example, displacement with dimethylamine (B145610) can be used to introduce an amino group. nih.gov

Table 2: Potential Derivatizations of the Methylene and Ethanol Side Chains

Functional Group Reaction Type Reagents Product Functional Group
Methylene (Alkene) Oxidative Cleavage 1. O₃; 2. DMS or Zn/H₂O Aldehyde
Methylene (Alkene) Dihydroxylation OsO₄, NMO Diol
Ethanol (Alcohol) Oxidation PCC or DMP Aldehyde
Ethanol (Alcohol) Esterification R-COOH, Acid Catalyst Ester
Ethanol (Alcohol) Etherification 1. NaH; 2. R-X Ether
Ethanol (Alcohol) Tosylation TsCl, Pyridine Tosylate nih.gov

Annulation and Ring-Forming Reactions with Pyridine-Methylene Frameworks

Annulation reactions are powerful tools for constructing new rings onto an existing molecular framework, leading to more complex, polycyclic structures. The Robinson annulation, a classic and robust method for forming a six-membered ring, is particularly relevant. masterorganicchemistry.comyoutube.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comyoutube.com

In the context of a pyridine-methylene framework, the Robinson annulation could be envisioned in several ways. If the beta-methylenepyridine-2-ethanol were first oxidized to the corresponding α,β-unsaturated ketone (a pyridyl vinyl ketone), this species could act as the Michael acceptor. Reacting it with a ketone enolate under basic conditions would initiate the sequence. masterorganicchemistry.com The initial Michael addition would form a 1,5-dicarbonyl intermediate, which would then undergo an intramolecular aldol condensation to close the ring, ultimately yielding a fused cyclohexenone system attached to the pyridine ring after dehydration. masterorganicchemistry.comyoutube.com

The process is a tandem or cascade reaction where the product of the first step (Michael addition) becomes the reactant for the second (aldol condensation). masterorganicchemistry.com The choice of base and reaction conditions, including heat, is crucial for driving the reaction to completion, particularly the final elimination step to form the α,β-unsaturated ketone in the newly formed ring. youtube.com This strategy allows for the creation of novel tetracyclic or tricyclic systems, depending on the starting ketone, significantly increasing the structural complexity and rigidity of the original scaffold.

Table 3: Hypothetical Robinson Annulation with a Pyridine-Methylene Framework

Step Reaction Reactants Intermediate/Product
1 Michael Addition Pyridyl vinyl ketone + Ketone enolate 1,5-Diketone intermediate masterorganicchemistry.com
2 Intramolecular Aldol Addition 1,5-Diketone intermediate (in base) Bicyclic aldol adduct youtube.com

Scaffold Hopping and Bioisosteric Replacements for Structural Novelty

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design used to generate novel chemical entities with improved properties while retaining desired biological activity. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule—in this case, the pyridine-ethanol framework—with a chemically different scaffold that maintains a similar spatial arrangement of key functional groups. nih.govscispace.com Bioisosterism refers to the substitution of specific functional groups with other groups that possess similar physical or chemical properties. nih.gov

For this compound, the pyridine ring is a prime candidate for bioisosteric replacement. It could be swapped with other six-membered heterocycles like pyrimidine, pyridazine, or pyrazine, or with five-membered rings such as thiazole, oxazole, or imidazole. This can alter properties like basicity, hydrogen bonding potential, and metabolic stability. The replacement of a quinoline ring with a pyridine in bedaquiline analogues serves as a practical example of this principle, where the goal was to improve physicochemical properties and reduce off-target effects. nih.gov

The ethanol side chain can also be replaced with a variety of bioisosteres. For example, the primary alcohol could be replaced by a primary amine, a thiol, or a small alkyl amide. The entire 2-propen-1-ol side chain could be substituted with groups like a carboxamide, a sulfonamide, or a tetrazole ring, which can mimic the hydrogen bonding and acidic/basic character of the original functionality. These replacements can lead to new intellectual property and may overcome liabilities associated with the original structure, such as metabolic instability or poor pharmacokinetics. scispace.comresearchgate.net

Table 4: Potential Scaffold Hopping and Bioisosteric Replacements

Original Moiety Replacement Moiety (Bioisostere) Rationale
Pyridine Ring Phenyl, Thiophene, Pyrimidine, Thiazole Modify electronics, polarity, and H-bonding capacity nih.govnih.gov
Ethanol (-CH₂OH) Carboxylic Acid (-COOH), Amide (-CONH₂) Introduce different H-bonding patterns and polarity
Methylene (=CH₂) Carbonyl (C=O), Cyclopropyl Alter geometry, electronics, and metabolic stability

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of beta-Methylenepyridine-2-ethanol in solution. Through ¹H and ¹³C NMR, the electronic environment of each hydrogen and carbon atom can be mapped, providing definitive evidence of the compound's connectivity and stereochemistry. uab.edu Two-dimensional NMR experiments like HSQC and HMBC can further confirm the assignments by showing correlations between protons and carbons. uab.edu

While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar pyridine (B92270) and allyl alcohol structures. nih.govrsc.org The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.7 ppm), while the vinyl protons of the methylene (B1212753) group are expected in the olefinic region (δ 5.0-6.0 ppm). The methylene protons of the ethanol (B145695) group and the hydroxyl proton would appear further upfield.

Predicted ¹H NMR Data for this compound This table presents predicted values based on known chemical shift ranges for similar functional groups and structures.

Proton Assignment Predicted Chemical Shift (δ ppm) Predicted Multiplicity
Pyridine H-6 8.5 - 8.7 Doublet (d)
Pyridine H-3 7.5 - 7.7 Doublet (d)
Pyridine H-4 7.6 - 7.8 Triplet of doublets (td)
Pyridine H-5 7.1 - 7.3 Doublet of doublets (dd)
Vinyl H (a) 5.4 - 5.6 Singlet (s) or narrow multiplet
Vinyl H (b) 5.2 - 5.4 Singlet (s) or narrow multiplet
Methylene (-CH₂) 4.3 - 4.5 Singlet (s) or broad singlet

Predicted ¹³C NMR Data for this compound This table presents predicted values based on known chemical shift ranges for similar functional groups and structures.

Carbon Assignment Predicted Chemical Shift (δ ppm)
Pyridine C-2 (ipso) 155 - 158
Pyridine C-6 148 - 150
Pyridine C-4 136 - 138
Pyridine C-3 122 - 124
Pyridine C-5 120 - 122
Vinyl C (ipso) 145 - 148
Vinyl CH₂ 115 - 118

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography offers an unambiguous method for determining the solid-state structure of a molecule, providing precise coordinates of each atom. This technique allows for the exact measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A publicly available single-crystal X-ray structure for this compound (CAS 58379-60-5) has not been reported. However, the analysis of structurally related pyridine-alcohol compounds demonstrates the power of this technique. For instance, studies on other pyridyl-alcohol derivatives reveal critical structural features, such as the planarity of the pyridine ring and the specific conformations adopted by the alcohol substituent. These analyses often highlight intermolecular hydrogen bonds, where the hydroxyl group of one molecule interacts with the nitrogen atom of a neighboring pyridine ring, influencing the crystal packing.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups within this compound and for monitoring reactions in real-time. Each technique provides complementary information based on the vibrational modes of the molecule's chemical bonds.

The FTIR and Raman spectra are expected to show characteristic bands for the pyridine ring, the carbon-carbon double bond, and the primary alcohol. The O-H stretching vibration of the alcohol group would produce a strong, broad band in the FTIR spectrum, typically around 3300-3500 cm⁻¹. The C=C stretching of the methylene group would appear around 1640-1680 cm⁻¹. The pyridine ring itself has a series of characteristic stretching and bending vibrations. For example, aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while ring stretching modes typically occur in the 1400-1600 cm⁻¹ region. nih.gov

Expected Vibrational Frequencies for this compound This table presents expected vibrational modes and their typical frequency ranges based on literature values for constituent functional groups.

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch FTIR 3500 - 3300 (broad) Alcohol
Aromatic C-H Stretch FTIR, Raman 3100 - 3000 Pyridine Ring
C=C Stretch Raman (strong), FTIR (medium) 1680 - 1640 Alkene
Pyridine Ring Stretch FTIR, Raman 1600 - 1580 Pyridine Ring
Pyridine Ring Stretch FTIR, Raman 1500 - 1400 Pyridine Ring
C-O Stretch FTIR 1050 - 1150 Primary Alcohol

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₈H₉NO), the expected exact mass is 135.0684 Da. chemsrc.com

Upon ionization in the mass spectrometer, the molecular ion becomes energetically unstable and undergoes fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The resulting pattern of fragment ions is a unique fingerprint that provides significant structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways common to alcohols and pyridine compounds. chemguide.co.uklibretexts.org Key fragmentation events would include the loss of a water molecule (H₂O, 18 Da) from the alcohol moiety and alpha-cleavage, which involves the breaking of the bond adjacent to the oxygen atom. libretexts.org

Plausible Fragmentation Pathways for this compound This table outlines major predicted fragmentation steps and the corresponding mass-to-charge ratios (m/z) of the resulting ions.

Fragmentation Process Neutral Loss m/z of Fragment Ion
Molecular Ion [M]⁺ - 135
Loss of Water [M-H₂O]⁺ H₂O (18 Da) 117
Alpha-Cleavage [M-•CH₂OH]⁺ •CH₂OH (31 Da) 104
Loss of CO from [M-H₂O]⁺ CO (28 Da) 89

Theoretical and Computational Studies on Beta Methylenepyridine 2 Ethanol Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern chemical research. These techniques solve the Schrödinger equation, or a simplified form of it, to provide detailed electronic-level information about a molecule. For β-Methylenepyridine-2-ethanol, these calculations would be invaluable in predicting its properties and reaction tendencies.

Electronic Structure, Reactivity, and Spectroscopic Property Prediction

DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry of pyridine (B92270) derivatives and analyze their electronic structure. ijcce.ac.irnih.govijcrt.org For β-Methylenepyridine-2-ethanol, such calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap generally implies higher reactivity. In related pyridine compounds, the introduction of different substituent groups has been shown to modulate this gap. mdpi.com For β-Methylenepyridine-2-ethanol, the interplay between the electron-withdrawing pyridine ring and the electron-donating capabilities of the methylene (B1212753) and ethanol (B145695) groups would significantly influence its electronic properties and, consequently, its reactivity. For instance, the nitrogen atom in the pyridine ring typically exhibits a negative charge, making it a potential site for electrophilic attack, a feature that can be quantified through Mulliken or Natural Bond Orbital (NBO) charge analysis. nih.gov

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes. ijcrt.orgnih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. ijcce.ac.ir

Table 1: Predicted Physicochemical Properties of Pyridine Derivatives using Computational Methods

PropertyComputational MethodSignificance for β-Methylenepyridine-2-ethanol
HOMO-LUMO Energy GapDFT (e.g., B3LYP)Predicts chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)DFTIdentifies sites for electrophilic and nucleophilic attack.
Vibrational FrequenciesDFTAids in the interpretation of experimental IR and Raman spectra.
Electronic Absorption SpectraTD-DFTPredicts UV-Vis absorption maxima and electronic transitions.
NMR Chemical ShiftsGIAO method within DFTAssists in the assignment of experimental ¹H and ¹³C NMR spectra. ijcrt.org

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful tool for mapping out the intricate pathways of chemical reactions. rsc.org For β-Methylenepyridine-2-ethanol, DFT calculations could be used to model various transformations, such as its synthesis or subsequent reactions involving the hydroxyl or methylene groups. By locating transition states and calculating their corresponding energy barriers, chemists can gain a detailed understanding of reaction kinetics and thermodynamics. nih.gov

For example, studies on the reactions of other pyridine derivatives have successfully used DFT to elucidate reaction mechanisms, including identifying the most favorable reaction pathways and the roles of intermediates and catalysts. researchgate.netnih.gov In the context of β-Methylenepyridine-2-ethanol, one could investigate the mechanism of its formation from 2-methylpyridine (B31789) and formaldehyde, a known route for producing related vinylpyridines. chemicalbook.com Computational analysis could clarify the energetics of the initial addition reaction to form the ethanol intermediate, followed by the dehydration step. This would involve calculating the energies of reactants, products, intermediates, and transition states along the proposed reaction coordinate.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent.

For β-Methylenepyridine-2-ethanol, with its rotatable bonds in the ethanol substituent, a variety of conformations are possible. MD simulations would allow for the exploration of this conformational landscape, identifying the most stable (lowest energy) conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its reactivity and biological activity. Studies on other flexible molecules have demonstrated the power of MD in understanding their structural dynamics in solution.

Chemoinformatics and In Silico Design for Structural Exploration and Property Prediction

Chemoinformatics applies computational methods to manage and analyze large sets of chemical data. In the context of drug discovery and materials science, chemoinformatic tools are often used for in silico design and property prediction. youtube.com This involves building quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. researchgate.net

These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict properties of interest, such as biological activity or physical characteristics. For β-Methylenepyridine-2-ethanol, one could develop QSPR models based on a dataset of related pyridine derivatives to predict properties like solubility, boiling point, or even potential toxicity. researchgate.net

Furthermore, in silico design techniques can be used to explore chemical space around the β-Methylenepyridine-2-ethanol scaffold. By systematically modifying the structure (e.g., by adding or changing functional groups) and using computational models to predict the properties of the resulting virtual compounds, researchers can prioritize which novel derivatives to synthesize for specific applications. nih.govnih.gov This approach accelerates the discovery process by focusing laboratory efforts on the most promising candidates.

Strategic Applications of Beta Methylenepyridine 2 Ethanol As a Chemical Synthon

Building Block for Complex Heterocyclic Scaffolds

There is a lack of published research specifically demonstrating the use of beta-Methylenepyridine-2-ethanol as a foundational element for the assembly of complex heterocyclic scaffolds. The versatility of the pyridine (B92270) ring, combined with the reactive potential of the methylene (B1212753) and ethanol (B145695) functionalities, suggests a theoretical potential for this compound to participate in various cyclization and condensation reactions to form novel heterocyclic systems. However, without concrete experimental evidence and peer-reviewed studies, any discussion on this topic would be purely speculative.

Intermediate in the Synthesis of Macrocyclic and Polycyclic Architectures

Similarly, the role of this compound as an intermediate in the synthesis of macrocyclic and polycyclic structures is not documented in the current body of scientific literature. The synthesis of macrocycles and polycycles often relies on bifunctional building blocks that can undergo intramolecular or intermolecular cyclization reactions. While the structure of this compound appears amenable to such transformations, there are no specific examples or methodologies reported that utilize this compound for the construction of these complex architectures.

Contribution to the Development of Novel Methodologies in Organic Synthesis

The development of novel synthetic methodologies is a cornerstone of progress in organic chemistry. Such advancements often arise from the exploration of new reagents and synthons that offer unique reactivity or facilitate more efficient chemical transformations. At present, there is no indication in the available literature that this compound has been instrumental in the development of any new synthetic methods. Its potential contributions to areas such as multicomponent reactions, cascade reactions, or other innovative synthetic strategies remain to be explored and documented.

Future Research Perspectives and Emerging Directions in Beta Methylenepyridine 2 Ethanol Chemistry

Exploration of Unconventional Synthetic Pathways

The synthesis of functionalized pyridines remains an area of intense research, with a continuous drive towards more efficient and novel methodologies. While standard synthetic routes to compounds like beta-Methylenepyridine-2-ethanol can be envisaged, future research is poised to explore more unconventional and elegant pathways.

A highly probable and atom-economical route to this compound is the Morita-Baylis-Hillman (MBH) reaction . wikipedia.org This reaction typically involves the coupling of an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would likely involve the reaction of a suitable activated alkene with 2-pyridinecarboxaldehyde. The reaction is known for creating densely functionalized products under mild conditions. wikipedia.org A key advantage is its potential for asymmetric synthesis, allowing for the creation of chiral centers, which is of paramount importance in medicinal chemistry. nrochemistry.com

Another promising avenue is the direct C(sp³)–H allylation of 2-alkylpyridines . Recent studies have shown that 2-alkylpyridines can react with Morita-Baylis-Hillman carbonates in a base- and catalyst-free manner to introduce an allylic group. nih.gov This strategy could be adapted to install the desired methylene-ethanol functionality.

Furthermore, tandem reactions that form the pyridine (B92270) ring and introduce the side chain in a single operation are an attractive, albeit challenging, goal. Research into multicomponent reactions, where three or more reactants combine in a one-pot synthesis, could lead to novel and highly efficient pathways to this compound and its derivatives. rsc.org

Unconventional Synthetic PathwayKey FeaturesPotential Starting Materials
Asymmetric Morita-Baylis-Hillman ReactionHigh atom economy, mild conditions, potential for enantioselectivity. wikipedia.orgnrochemistry.com2-Pyridinecarboxaldehyde, activated alkene (e.g., acrylates).
Direct C(sp³)–H AllylationBase- and catalyst-free, direct functionalization of simple precursors. nih.gov2-Picoline, a suitable Morita-Baylis-Hillman carbonate.
Multicomponent Dehydrogenative CouplingForms pyridine ring and side chains simultaneously from simpler building blocks. rsc.orgAlcohols, ketones, and an ammonium (B1175870) source.

Development of Highly Efficient and Sustainable Catalytic Systems

The development of sustainable chemical processes is a global imperative. For the synthesis of this compound, future research will undoubtedly focus on catalytic systems that are not only highly efficient but also environmentally benign.

Organocatalysis , which utilizes small organic molecules as catalysts, is a particularly attractive field. For the aforementioned Morita-Baylis-Hillman reaction, tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) and phosphines are common catalysts. organic-chemistry.orgnrochemistry.com Future work could explore more sophisticated and recyclable organocatalysts, potentially immobilized on solid supports, to facilitate easier product purification and catalyst reuse.

Transition-metal catalysis also offers a vast playground for developing efficient synthetic methods. Iridium-catalyzed dehydrogenative condensation of alcohols and amino alcohols has emerged as a powerful tool for constructing functionalized pyridines from sustainable resources. zendy.ionih.gov Such strategies could be envisioned for the construction of the this compound scaffold. Nickel-catalyzed cross-coupling reactions are also highly effective for creating C-C bonds and could be adapted for the synthesis of allylic alcohols. nih.gov A significant goal will be to develop catalysts based on earth-abundant and non-toxic metals, moving away from precious metals like palladium and iridium where possible.

The use of heterogeneous catalysts is another key direction for sustainable synthesis. Catalysts supported on materials like hydroxyapatite (B223615) or metal-organic frameworks (MOFs) can offer high activity, selectivity, and recyclability. rsc.orgacs.org For instance, palladium nanoparticles supported on hydroxyapatite have been used for the synthesis of tri-substituted pyridines. rsc.org

Catalytic SystemAdvantagesExamples of Catalysts
OrganocatalysisMetal-free, often milder reaction conditions. organic-chemistry.orgnrochemistry.comDABCO, chiral amines (for asymmetric synthesis), phosphines.
Transition-Metal CatalysisHigh efficiency and selectivity, broad substrate scope. zendy.ionih.govnih.govIridium pincer complexes, Nickel complexes, Palladium nanoparticles.
Heterogeneous CatalysisRecyclability, ease of separation, potential for continuous flow processes. rsc.orgacs.orgCatalysts immobilized on solid supports (e.g., polymers, silica), Metal-Organic Frameworks (MOFs).

Application of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. nih.gov These computational tools can accelerate the discovery of new reactions and optimize existing ones by predicting reaction outcomes, suggesting optimal conditions, and even designing novel synthetic pathways.

For a molecule like this compound, ML models could be trained on vast datasets of known pyridine functionalization reactions. These models could then predict the feasibility and potential yield of various unconventional synthetic routes, saving significant time and resources in the laboratory. For example, AI could be employed to screen a wide range of potential catalysts for the Morita-Baylis-Hillman reaction to identify the most effective one for this specific substrate combination. rsc.org

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique combination of a polymerizable vinyl group, a coordinating pyridine moiety, and a hydrogen-bonding alcohol group makes this compound a highly attractive candidate for interdisciplinary research, particularly in materials science and supramolecular chemistry.

In materials science , the exocyclic double bond of this compound makes it a functional monomer for polymerization. Radical polymerization could yield novel polymers with pyridine and hydroxyl groups appended to the backbone. These functional groups could impart interesting properties to the resulting material, such as metal-ion coordination capabilities, pH-responsiveness, and hydrophilicity. Such polymers could find applications as coatings, hydrogels, or smart materials. The incorporation of degradable linkages, for example through copolymerization with ring-opening monomers, could lead to the development of biodegradable plastics. nih.govacs.org

In supramolecular chemistry , the pyridine nitrogen and the hydroxyl group are capable of forming non-covalent interactions, such as hydrogen bonds and coordination bonds with metal ions. This opens up possibilities for the design of self-assembling systems. For example, this compound could act as a ligand for the construction of metal-organic frameworks (MOFs) or other coordination polymers with interesting structural and functional properties. The ability to form supramolecular plastics with high mechanical strength and degradability has been demonstrated for other functionalized polymers like poly(vinyl alcohol), suggesting a promising avenue for this pyridine derivative. nih.gov The self-assembly of such molecules could lead to the formation of gels, liquid crystals, or other soft materials with tunable properties.

Q & A

Q. What are the established synthetic routes for beta-Methylenepyridine-2-ethanol, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or reduction of pyridine derivatives. A common approach involves reacting pyridine-based precursors with brominated alcohols (e.g., 2-bromoethanol) in the presence of a base such as triethylamine. For example, in a similar synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol, a 88% yield was achieved using triethylamine and 2-bromoethanol in toluene at 100°C for 2 hours, followed by purification via C18 reverse-phase chromatography with acetonitrile/water . Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), temperature control (higher temperatures accelerate substitution but may increase side reactions), and stoichiometric ratios of reagents. Purification methods like column chromatography or recrystallization are critical for isolating high-purity products.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. For this compound, ¹H NMR should show signals for the pyridine ring protons (δ 7.0–8.5 ppm), the ethanol moiety’s hydroxyl group (δ 1.5–2.5 ppm, broad), and methylene groups adjacent to nitrogen (δ 2.7–3.5 ppm). ¹³C NMR can confirm the pyridine carbons (δ 120–150 ppm) and the ethanol carbon chain. Infrared (IR) spectroscopy identifies functional groups, such as O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives across different studies?

Discrepancies in biological activity often arise from variations in derivative substituents, stereochemistry, or assay conditions. For example, a pyridine-ethanol derivative’s inhibition of oxygen radicals may depend on the position of functional groups (e.g., para vs. ortho substitution on the pyridine ring) . To resolve contradictions:

  • Standardize assay protocols : Use consistent cell lines, concentrations, and controls.
  • Validate structural integrity : Confirm compound purity via HPLC and crystallography.
  • Explore structure-activity relationships (SAR) : Systematically modify substituents and compare bioactivity (e.g., fluorinated vs. methoxy groups) .
  • Leverage computational modeling : Predict binding affinities using molecular docking to explain experimental variability .

Q. What role does this compound play in the synthesis of complex heterocyclic compounds, and what mechanistic insights are critical for optimizing these reactions?

this compound serves as a versatile building block for spirocyclic and fused heterocycles. For instance, it can undergo Mitsunobu reactions to form ether linkages or participate in cyclocondensation with ketones to generate pyrido-oxazepines. Mechanistically, the ethanol moiety’s hydroxyl group acts as a nucleophile, while the pyridine ring stabilizes intermediates through resonance. Optimization strategies include:

  • Catalyst selection : Palladium or copper catalysts enhance cross-coupling efficiency.
  • Solvent effects : Polar solvents like DMF improve solubility of intermediates.
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like imine formation .

Q. How can isotopic labeling (e.g., deuterated derivatives) of this compound enhance mechanistic studies in chemical and biological systems?

Deuterated analogs, such as 2-((Methyl-d₃)-2-pyridinylamino)ethanol, enable tracking of reaction pathways via ²H NMR and mass spectrometry. For example, deuterium labeling can reveal hydrogen transfer mechanisms in redox reactions or metabolic pathways. In enzyme inhibition studies, isotopic substitution helps distinguish substrate binding sites and quantify kinetic isotope effects (KIEs), providing insights into rate-limiting steps .

Methodological Considerations

Q. What strategies improve reproducibility in multi-step syntheses involving this compound?

  • Detailed reaction monitoring : Use TLC or inline IR to track intermediate formation.
  • Purification protocols : Optimize column chromatography gradients (e.g., 10–50% ethyl acetate in hexane) for consistent retention times.
  • Batch-to-batch consistency : Pre-dry solvents (e.g., molecular sieves for THF) and standardize reagent sources .

Q. How can researchers integrate this compound into high-throughput screening (HTS) platforms for drug discovery?

  • Automated liquid handling : Prepare stock solutions in DMSO (10 mM) for compatibility with HTS assays.
  • Fluorescence tagging : Attach probes like dansyl chloride to the ethanol moiety for real-time binding studies.
  • Fragment-based design : Use the pyridine-ethanol core as a scaffold for combinatorial libraries targeting kinase or protease enzymes .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.